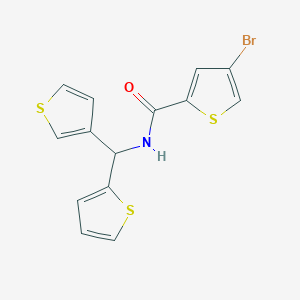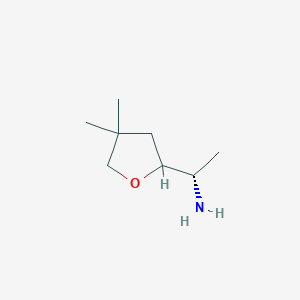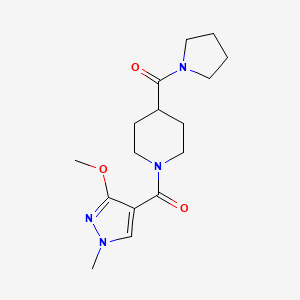![molecular formula C22H24N2O3S B2444069 N-[4-(4-tert-butylphényl)-1,3-thiazol-2-yl]-2,4-diméthoxybenzamide CAS No. 318513-52-9](/img/structure/B2444069.png)
N-[4-(4-tert-butylphényl)-1,3-thiazol-2-yl]-2,4-diméthoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide is a complex organic compound that features a thiazole ring, a tert-butylphenyl group, and a dimethoxybenzamide moiety
Applications De Recherche Scientifique
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide typically involves the formation of the thiazole ring followed by the introduction of the tert-butylphenyl and dimethoxybenzamide groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are often employed. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings .
Mécanisme D'action
The mechanism of action of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and the aromatic groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-isopropoxybenzamide
- N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide
- 4-tert-Butylphenylacetylene
- 4-tert-Butylphenol
Uniqueness
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-22(2,3)15-8-6-14(7-9-15)18-13-28-21(23-18)24-20(25)17-11-10-16(26-4)12-19(17)27-5/h6-13H,1-5H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLOFBIHANVQQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[methyl(3-methylphenyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide](/img/structure/B2443990.png)
![3-(DIMETHYLAMINO)-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE](/img/structure/B2443991.png)

![5-Chloro-2-{[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-ylsulfanyl}-1,3-benzothiazole](/img/structure/B2443995.png)
![2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylbutanamide](/img/structure/B2443996.png)
![N-(6-Acetylbenzo[3,4-D]1,3-dioxolen-5-YL)-2-indolinylethanamide](/img/structure/B2443998.png)

![4-methanesulfonyl-N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2444001.png)

![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2444006.png)

![[6-Fluoro-2-(trifluoromethyl)pyridin-3-yl]boronic acid](/img/structure/B2444008.png)
